Ethyl 3-Bromo-5-(trifluoromethyl)benzoate vs. Methyl Ester: Quantified Lipophilicity Differentiation for Drug Design Applications
Ethyl 3-bromo-5-(trifluoromethyl)benzoate exhibits a calculated LogP of 3.64 , compared to the methyl ester analog (CAS 187331-46-0) which has a calculated LogP of 3.25 [1]. This difference of approximately 0.39 LogP units corresponds to a theoretical ~2.5-fold increase in octanol-water partition coefficient, reflecting enhanced lipophilicity that may influence membrane permeability and pharmacokinetic behavior in drug candidate development.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP 3.64 |
| Comparator Or Baseline | Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS 187331-46-0): LogP 3.25 |
| Quantified Difference | ΔLogP = 0.39 |
| Conditions | Computational prediction (in silico calculation) |
Why This Matters
This quantifiable difference in LogP can directly influence compound selection in medicinal chemistry programs where specific lipophilicity windows are required for optimal ADME properties.
- [1] YYBYY Chemical Research Platform. Methyl 3-bromo-5-(trifluoromethyl)benzoate, CAS 187331-46-0. LogP: 3.2545. View Source
